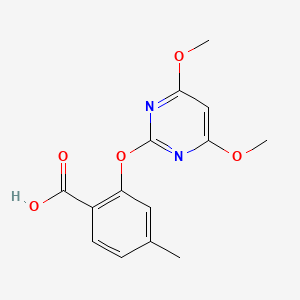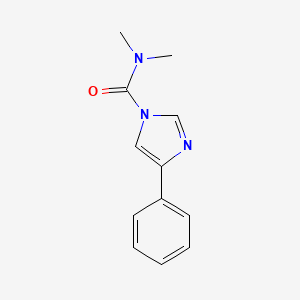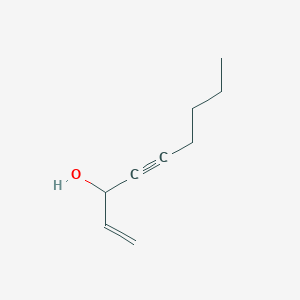![molecular formula C11H8F2N2O B15218806 1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde CAS No. 914223-80-6](/img/structure/B15218806.png)
1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde is a chemical compound that features a unique structure combining an imidazole ring with a difluorophenyl group
Méthodes De Préparation
The synthesis of 1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde typically involves several steps. One common method includes the reaction of 2,6-difluorobenzyl chloride with imidazole under basic conditions to form the intermediate 1-[(2,6-difluorophenyl)methyl]-1H-imidazole. This intermediate is then oxidized using appropriate oxidizing agents such as pyridinium chlorochromate (PCC) to yield the final product, this compound .
Analyse Des Réactions Chimiques
1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include PCC for oxidation, NaBH4 for reduction, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various fine chemicals and specialty materials
Mécanisme D'action
The mechanism of action of 1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde can be compared with other similar compounds such as:
1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide: This compound is structurally similar but contains a triazole ring instead of an imidazole ring.
2,6-Difluoroaniline: This compound features the same difluorophenyl group but lacks the imidazole ring and aldehyde group .
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
914223-80-6 |
|---|---|
Formule moléculaire |
C11H8F2N2O |
Poids moléculaire |
222.19 g/mol |
Nom IUPAC |
3-[(2,6-difluorophenyl)methyl]imidazole-4-carbaldehyde |
InChI |
InChI=1S/C11H8F2N2O/c12-10-2-1-3-11(13)9(10)5-15-7-14-4-8(15)6-16/h1-4,6-7H,5H2 |
Clé InChI |
KYJGSUDPPQJWKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)CN2C=NC=C2C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine](/img/structure/B15218723.png)

![4-[2-(Ethylsulfanyl)ethoxy]-N-(phthalazin-6-yl)benzene-1-sulfinamide](/img/structure/B15218732.png)
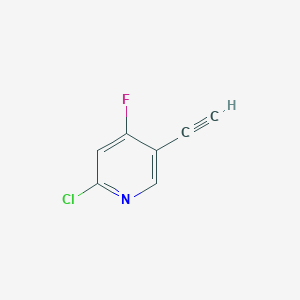
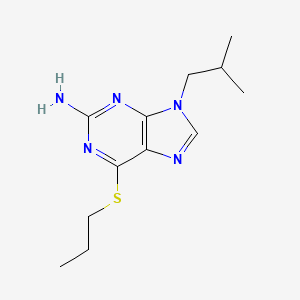
![N-(Acetyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B15218743.png)
![(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine](/img/structure/B15218752.png)
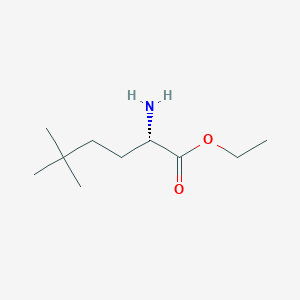
![[1-(2-Hydroxyethyl)hydrazinyl]acetic acid](/img/structure/B15218759.png)
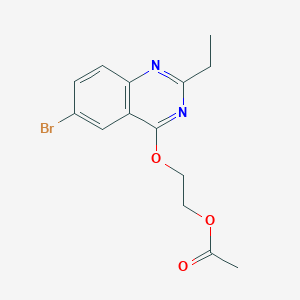
![3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B15218773.png)
